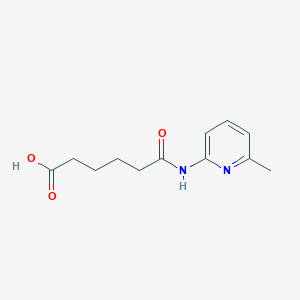
6-((6-Methylpyridin-2-yl)amino)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with pyridin-2-yl and amino groups are common in medicinal chemistry . They are often used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amino group (-NH2) and the methyl group (-CH3) can significantly affect the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound bis[(6-methylpyridin-2-yl)methyl][(pyridin-2-yl)methyl]amine has a molecular formula of C20H22N4, an average mass of 318.415 Da, and a monoisotopic mass of 318.184448 Da .
科学的研究の応用
Bone Turnover and Osteoporosis Prevention
6-((6-Methylpyridin-2-yl)amino)-6-oxohexanoic acid and its derivatives have been explored as potent antagonists for specific receptors such as the alpha(v)beta(3) receptor, which is significant in the context of bone turnover. This has led to the development of compounds with potential applications in the prevention and treatment of osteoporosis. The efficacy of these compounds in vitro and in vivo highlights their role in clinical development for bone health-related applications (Hutchinson et al., 2003).
Antibacterial Agents
The compound's structure has been utilized in the synthesis of pyridonecarboxylic acids, which serve as a backbone for developing new antibacterial agents. This research into pyridonecarboxylic acids and their analogues indicates the compound's potential as a starting point for the synthesis of entities with significant antibacterial activity. The exploration of structure-activity relationships in this context underscores the compound's relevance in medicinal chemistry and antibacterial therapy (Egawa et al., 1984).
Organic Synthesis and Material Science
Further research has demonstrated the utility of this compound derivatives in organic synthesis and material science. The exploration of 2-aminopyridines, which are key structural cores for bioactive natural products and organic materials, indicates the compound's broader applications in developing synthetic methodologies and materials with significant biological and chemical importance (Bolliger et al., 2011).
Enzymatic Inhibition and Anticancer Activity
The compound has also been implicated in the synthesis of structures with potential enzymatic inhibition and anticancer activity. The development of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamides through multi-component reactions and their subsequent characterization and computational studies provide insights into their non-linear optical properties and molecular docking analyses. This research suggests the compound's derivatives as promising candidates for inhibiting tubulin polymerization, a mechanism relevant to anticancer strategies (Jayarajan et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVEHZNRJBBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

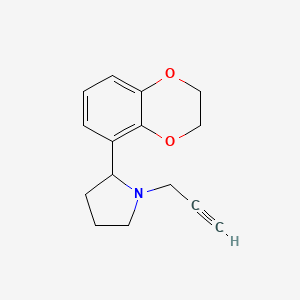


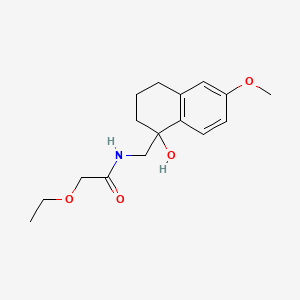
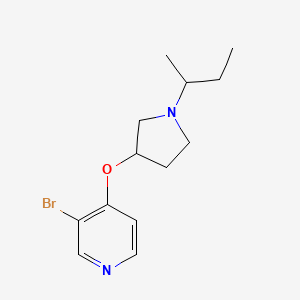
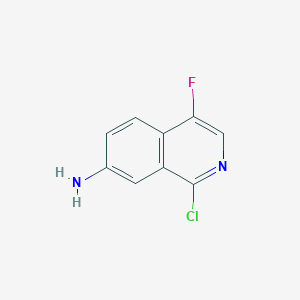

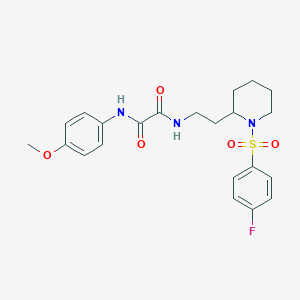
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
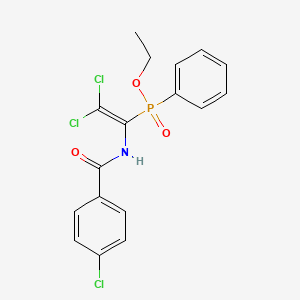
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)